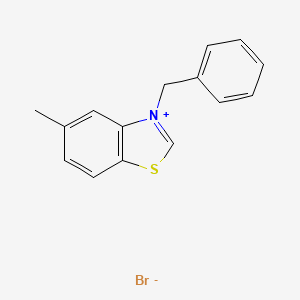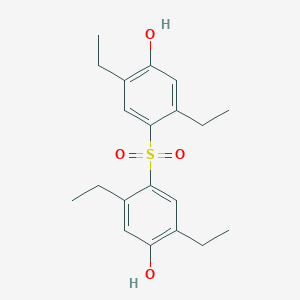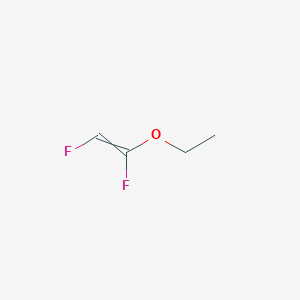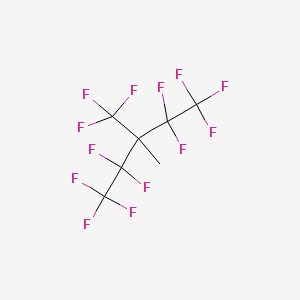
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its inertness and low reactivity.
Méthodes De Préparation
The synthesis of 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane typically involves the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The reaction conditions include:
- Cleaning and drying the reaction flask.
- Mixing the reactants under controlled temperature and pressure conditions.
- Purifying the product through distillation or other separation techniques.
Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or acids.
Reduction: Reduction reactions may yield partially fluorinated hydrocarbons.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and fluorination reactions.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.
Mécanisme D'action
The mechanism by which 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of other molecules. This property is particularly useful in applications requiring inert and stable compounds.
Comparaison Avec Des Composés Similaires
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane can be compared with other fluorinated compounds such as:
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane: Similar in structure but contains a methoxy group, which alters its reactivity and applications.
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane: Contains an additional fluorine atom, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which provides a balance of stability and reactivity suitable for various specialized applications.
Propriétés
Numéro CAS |
116089-50-0 |
|---|---|
Formule moléculaire |
C7H3F13 |
Poids moléculaire |
334.08 g/mol |
Nom IUPAC |
1,1,1,2,2,4,4,5,5,5-decafluoro-3-methyl-3-(trifluoromethyl)pentane |
InChI |
InChI=1S/C7H3F13/c1-2(5(12,13)14,3(8,9)6(15,16)17)4(10,11)7(18,19)20/h1H3 |
Clé InChI |
XCTFLQALUYQJRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


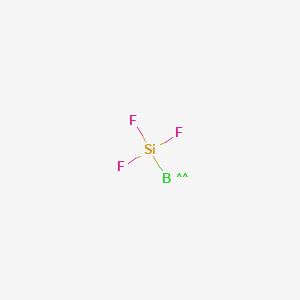
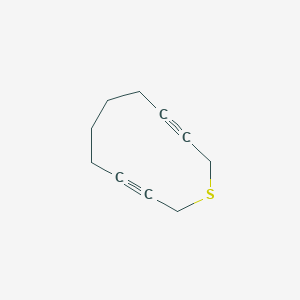
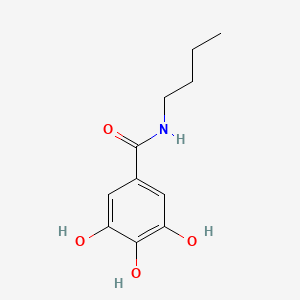
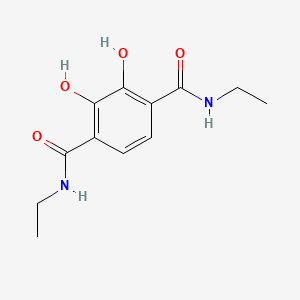



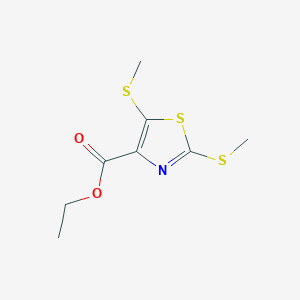

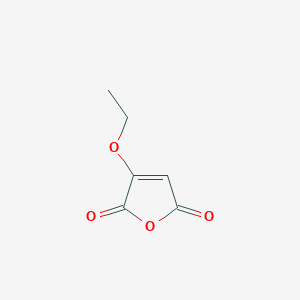
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
